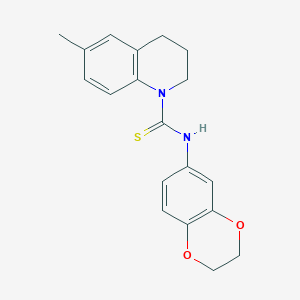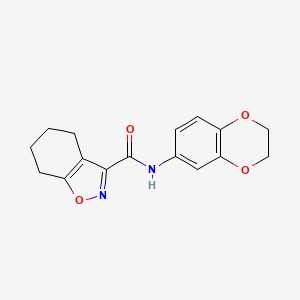![molecular formula C13H15NO2 B4553744 2-{[(4-hydroxyphenyl)amino]methylene}cyclohexanone](/img/structure/B4553744.png)
2-{[(4-hydroxyphenyl)amino]methylene}cyclohexanone
Descripción general
Descripción
2-{[(4-hydroxyphenyl)amino]methylene}cyclohexanone is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 217.110278721 g/mol and the complexity rating of the compound is 278. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Analysis and Derivatives
A study on similar compounds demonstrates the structural intricacies of 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives, showcasing the keto-amine tautomeric forms and strong intramolecular hydrogen bonding, which play a crucial role in their chemical behavior and potential applications in material science or as intermediates in organic synthesis (Odabaşoǧlu et al., 2003).
Organic Synthesis and Reactivity
The reactivity of cyclohexanone derivatives has been widely explored. For instance, the synthesis of optically active substituted 2-aminofuranones via an activated carbonate linker demonstrates the utility of cyclohexanone derivatives in producing complex organic molecules, which can be further applied in pharmaceuticals and agrochemicals (Matiadis et al., 2009).
Material Science and Polymer Chemistry
Cyclohexanone derivatives have also been utilized in the development of novel materials, such as in the synthesis of liquid crystalline and photocrosslinkable polymers. These polymers exhibit unique phase behaviors and thermal properties, making them potential candidates for advanced material applications (Sakthivel & Kannan, 2005).
Catalysis and Chemical Transformations
Research on Pd@carbon nitride catalysts for the highly selective hydrogenation of phenol and derivatives in aqueous media reveals the potential of cyclohexanone as an intermediate in the manufacture of polyamides. The study demonstrates the catalyst's ability to promote the selective formation of cyclohexanone under mild conditions, offering environmentally friendly and efficient pathways for chemical synthesis (Wang et al., 2011).
Antifolate Properties
Exploring the antifolate properties of cyclohexanone derivatives, research into compounds like 5,10-ethano-5,10-dideazaaminopterin highlights the medicinal chemistry aspects, providing insights into their mechanism of action and potential therapeutic applications. Such studies contribute to the development of new drugs and understanding of biochemical pathways (Degraw et al., 1992).
Propiedades
IUPAC Name |
(2Z)-2-[(4-hydroxyanilino)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)16/h5-9,14-15H,1-4H2/b10-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOSJTIBKOCUCF-KTKRTIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(=CNC2=CC=C(C=C2)O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(=O)/C(=C\NC2=CC=C(C=C2)O)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 3-({[8-CHLORO-2-(3-PYRIDYL)-4-QUINOLYL]CARBONYL}AMINO)-4-METHYLBENZOATE](/img/structure/B4553662.png)
![3-{[3-(Cyclopentylcarbamoyl)-4-ethyl-5-methylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4553677.png)

![N-[2-(aminocarbonyl)phenyl]-2-[(2-nitrophenyl)sulfonyl]benzamide](/img/structure/B4553683.png)


![3-{[(2-BROMOANILINO)CARBONYL]AMINO}-4-METHYLBENZOIC ACID](/img/structure/B4553705.png)
![5-bromo-1-{3-oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B4553718.png)
![(4-fluorophenyl){4-[4-phenyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-5-yl]phenyl}methanone](/img/structure/B4553724.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isopropylthiourea](/img/structure/B4553730.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4553731.png)
![4-PENTANAMIDO-N-[5-(2-PHENYLETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B4553734.png)
![5-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide](/img/structure/B4553739.png)
![5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B4553760.png)
